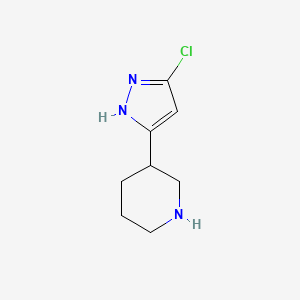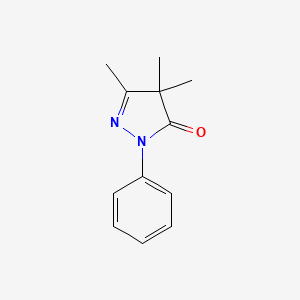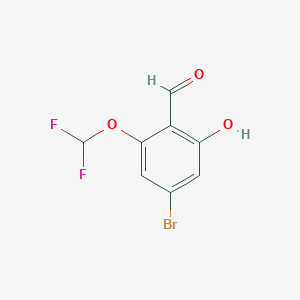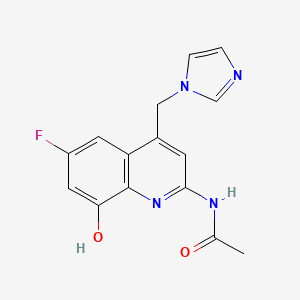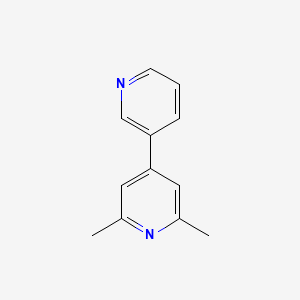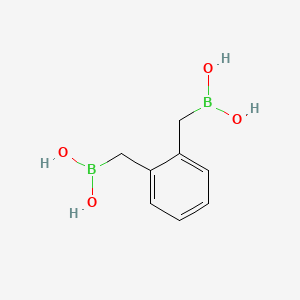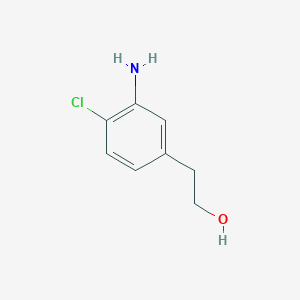
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and multiple fluorine atoms. This compound is of interest in various fields due to its unique chemical properties, including its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-amino-5,5,6,6,6-pentafluorohexanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Conjugates: Coupling reactions result in the formation of peptide bonds, producing longer peptide chains or conjugates.
Applications De Recherche Scientifique
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein structure and function, particularly in the synthesis of fluorinated peptides.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in the design of bioactive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Another Boc-protected amino acid with different functional groups.
(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: A similar compound with a methyl group instead of fluorine atoms.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in the design of fluorinated peptides and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H16F5NO4 |
|---|---|
Poids moléculaire |
321.24 g/mol |
Nom IUPAC |
(2S)-5,5,6,6,6-pentafluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H16F5NO4/c1-9(2,3)21-8(20)17-6(7(18)19)4-5-10(12,13)11(14,15)16/h6H,4-5H2,1-3H3,(H,17,20)(H,18,19)/t6-/m0/s1 |
Clé InChI |
JVEVMQFEGATAJY-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(C(F)(F)F)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(C(F)(F)F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


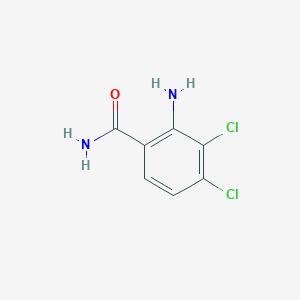

![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)
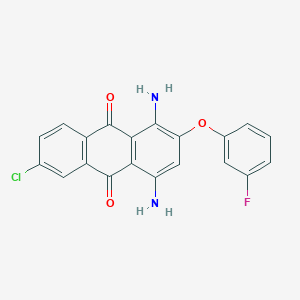
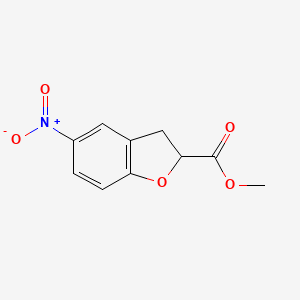
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
